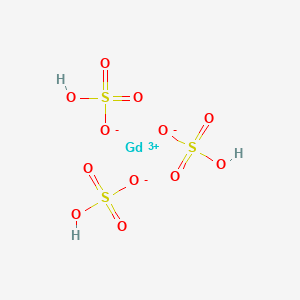
Gadolinium(III)hydrogensulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(III)hydrogensulfate is a chemical compound with the formula Gd(HSO₄)₃. It is a rare earth metal salt that features gadolinium in its +3 oxidation state, coordinated with hydrogensulfate anions. This compound is known for its unique crystal structure and significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium(III)hydrogensulfate can be synthesized by treating gadolinium(III) sulfate (Gd₂(SO₄)₃) with concentrated sulfuric acid (H₂SO₄) in closed vessels at elevated temperatures (around 200°C). The reaction yields moisture-sensitive crystals of Gd(HSO₄)₃ .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar laboratory procedures scaled up for industrial use. The key challenge in industrial production is managing the moisture sensitivity of the compound.
Chemical Reactions Analysis
Types of Reactions: Gadolinium(III)hydrogensulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium in the +3 oxidation state is relatively stable, and the compound does not readily undergo oxidation or reduction under standard conditions.
Substitution Reactions: The hydrogensulfate anions can be substituted by other anions in solution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents are typically required to alter the oxidation state of gadolinium, though such reactions are not common for Gd(HSO₄)₃.
Substitution: Reactions with other sulfate salts or acids can lead to the exchange of hydrogensulfate anions.
Major Products:
Substitution Reactions: The major products depend on the substituting anion. For example, reacting Gd(HSO₄)₃ with sodium chloride (NaCl) could yield gadolinium(III) chloride (GdCl₃) and sodium hydrogensulfate (NaHSO₄).
Scientific Research Applications
Gadolinium(III)hydrogensulfate has several applications in scientific research:
Mechanism of Action
The mechanism by which Gadolinium(III)hydrogensulfate exerts its effects is primarily related to its coordination chemistry. Gadolinium ions interact with various ligands, influencing their electronic and structural properties. In biological systems, gadolinium-based compounds can affect cellular processes by interacting with proteins and enzymes, though the exact pathways depend on the specific gadolinium compound used .
Comparison with Similar Compounds
- Gadolinium(III) chloride (GdCl₃)
- Gadolinium(III) nitrate (Gd(NO₃)₃)
- Gadolinium(III) hydroxide (Gd(OH)₃)
Comparison: Gadolinium(III)hydrogensulfate is unique due to its hydrogensulfate anions, which provide distinct coordination environments and reactivity compared to other gadolinium salts. For instance, Gadolinium(III) chloride and Gadolinium(III) nitrate are more commonly used in various applications, but they lack the specific structural features of Gd(HSO₄)₃ that make it interesting for crystallographic studies .
Properties
Molecular Formula |
GdH3O12S3 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
gadolinium(3+);hydrogen sulfate |
InChI |
InChI=1S/Gd.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3 |
InChI Key |
VDVHJQJKABYJGH-UHFFFAOYSA-K |
Canonical SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















